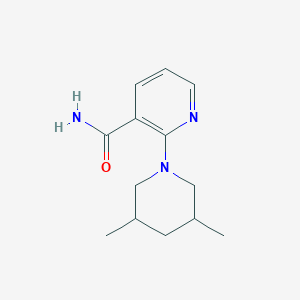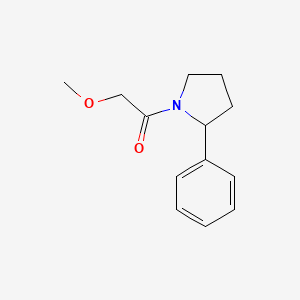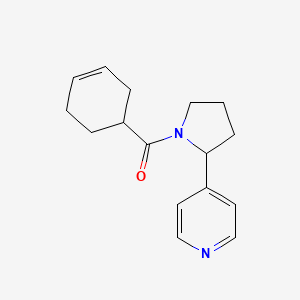
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPP or CPPene and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPP involves the binding of the compound to the NMDA receptor. This binding results in the activation of the receptor and an increase in the influx of calcium ions into the cell. This increase in calcium ion influx can lead to changes in synaptic plasticity and can enhance learning and memory.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other ion channels and receptors. CPP has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes CPP a useful tool for studying the role of the NMDA receptor in learning and memory. However, one limitation of using CPP is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in experiments.
Direcciones Futuras
There are a number of future directions for research on CPP. One area of interest is the development of new compounds that are more selective for the NMDA receptor. Another area of interest is the use of CPP in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is also needed to understand the long-term effects of CPP and its potential for toxicity.
Conclusion:
In conclusion, CPP is a chemical compound that has been studied for its potential applications in scientific research. CPP has been shown to have a range of biochemical and physiological effects and has been implicated in a number of neurological disorders. While there are limitations to the use of CPP in lab experiments, it remains a useful tool for studying the role of the NMDA receptor in learning and memory. Further research is needed to fully understand the potential of CPP and its derivatives for scientific research and therapeutic applications.
Métodos De Síntesis
The synthesis of CPP involves the reaction of pyrrolidine and pyridine with cyclohex-3-en-1-one. This reaction is typically carried out under basic conditions and results in the formation of CPP as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
CPP has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. CPP has been shown to cross the blood-brain barrier and bind to N-methyl-D-aspartate (NMDA) receptors in the brain. This receptor is involved in learning and memory and has been implicated in a range of neurological disorders.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-5-2-1-3-6-14)18-12-4-7-15(18)13-8-10-17-11-9-13/h1-2,8-11,14-15H,3-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYAJYZKABOHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

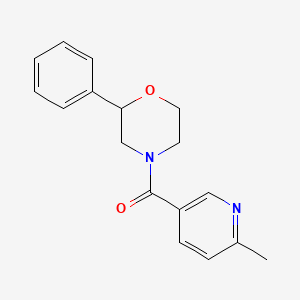
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
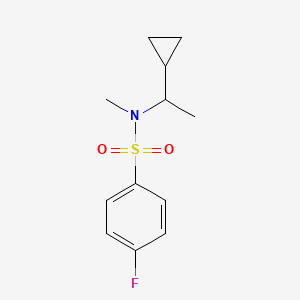
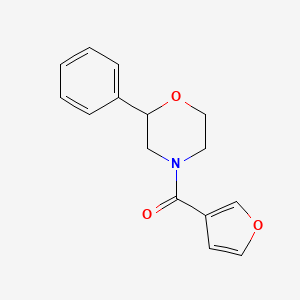

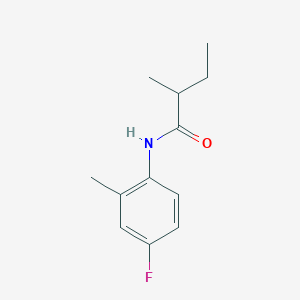
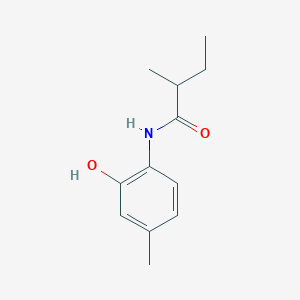
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
